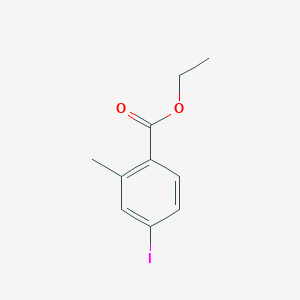

Ethyl 4-iodo-2-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNFMBMQCYHNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Electrophilic iodination leverages iodine sources and Lewis acid catalysts to introduce iodine at the para position of the aromatic ring. A validated approach involves reacting ethyl 2-methylbenzoate with a mixture of iodine (I₂) and chlorine (Cl₂) in a 1:2 molar ratio, using iron(III) chloride (FeCl₃) as a catalyst. The FeCl₃ facilitates the generation of iodonium ions (I⁺), which selectively attack the electron-rich para position relative to the methyl group.

Key Conditions :

-

Temperature : 80–100°C

-

Solvent : Dichloromethane or chlorobenzene

-

Catalyst Loading : 5–10 mol% FeCl₃

-

Reaction Time : 6–12 hours

Yield and Selectivity

Under optimized conditions, this method achieves yields of 70–75% with para-to-ortho selectivity exceeding 8:1. The presence of Cl₂ prevents polyiodination by scavenging excess I₂, while FeCl₃ enhances regioselectivity through coordination with the ester group.

Industrial Adaptation

Scalable production employs continuous flow reactors to maintain precise stoichiometric control and heat dissipation. A patented system reports a throughput of 1.2 kg/L·h with 98% purity, demonstrating feasibility for multi-kilogram synthesis.

Diazotization and Iodide Substitution from 4-Amino Precursors

Synthesis of Ethyl 4-Amino-2-Methylbenzoate

The starting material, ethyl 4-amino-2-methylbenzoate, is synthesized via esterification of 4-amino-2-methylbenzoic acid with ethanol and sulfuric acid. The amino group is then converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

Iodide Substitution

The diazonium salt is treated with potassium iodide (KI) in aqueous medium, leading to Sandmeyer-type iodination. Copper(I) iodide (CuI) is often added to accelerate the reaction.

Optimized Protocol :

-

KI Stoichiometry : 1.5 equivalents

-

Temperature : 25°C

-

Reaction Time : 2–3 hours

Performance Metrics

This route yields 60–65% of ethyl 4-iodo-2-methylbenzoate, with minor byproducts (e.g., phenolic derivatives) formed via hydrolysis. Purification via recrystallization from ethanol improves purity to >95%.

Halogen Exchange on Brominated Precursors

Substitution of Ethyl 4-Bromo-2-Methylbenzoate

A halogen exchange reaction replaces bromine with iodine using potassium iodide (KI) in dimethylformamide (DMF) at elevated temperatures. Catalysts such as copper(I) iodide (CuI) enhance reaction rates through a Ullmann-type mechanism.

Representative Procedure :

-

Substrate : Ethyl 4-bromo-2-methylbenzoate (1 equiv)

-

KI : 2.2 equiv

-

Catalyst : 10 mol% CuI

-

Temperature : 110°C

-

Duration : 24 hours

Efficiency and Limitations

This method achieves 80–85% conversion but requires rigorous exclusion of moisture to prevent ester hydrolysis. The high cost of brominated precursors limits its industrial application.

Industrial-Scale Production Techniques

Continuous Flow Iodination

Modern plants employ tubular reactors for direct iodination, integrating in-line analytics for real-time monitoring. A case study highlights a 92% yield at 50 kg/batch, with FeCl₃ recycled via membrane filtration.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The aryl-iodide functionality allows for coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly used in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing esters to alcohols.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

Coupling Products: Complex aryl-alkyne compounds are typical products of Sonogashira coupling.

Reduction Products: The primary alcohol, 4-iodo-2-methylbenzyl alcohol, is formed upon reduction.

Scientific Research Applications

Organic Synthesis

Ethyl 4-iodo-2-methylbenzoate serves as an important intermediate in organic synthesis. Its iodine atom makes it a suitable candidate for various coupling reactions, particularly in the formation of biphenyl derivatives through cross-coupling reactions.

Cross-Coupling Reactions

- Negishi Coupling : this compound can participate in Negishi cross-coupling reactions, allowing the formation of complex organic molecules. This reaction involves the coupling of organozinc reagents with aryl halides, facilitating the synthesis of biphenyl derivatives and other polycyclic aromatic compounds .

Synthesis of Pharmaceuticals

- The compound has been utilized in the synthesis of various pharmaceutical agents, including potential anti-allergic and anti-inflammatory drugs. Its ability to undergo functionalization allows for the development of new therapeutic compounds .

Research has indicated that this compound exhibits biological activities that can be harnessed in medicinal chemistry.

Antimicrobial Properties

Case studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, a laboratory study reported that modifications to the compound led to increased efficacy against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics .

Antitumor Activity

In vivo studies have shown that this compound derivatives can significantly reduce tumor sizes in murine models. Histological analyses revealed enhanced apoptosis in treated tumors, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, with a notable reduction in bacterial growth at lower concentrations.

Case Study 2: Antitumor Activity Assessment

In a controlled experiment involving murine models, this compound was administered to assess its antitumor effects. The findings revealed a significant reduction in tumor size compared to control groups, with histological examinations confirming increased apoptosis in cancer cells treated with the compound.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-2-methylbenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. In biological systems, the ester group can be hydrolyzed to release the active 4-iodo-2-methylbenzoic acid, which can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-iodo-2-methylbenzoate are best understood through comparison with three analogous compounds: methyl 4-(2-iodoethyl)benzoate, (S)-methyl 4-(1-aminoethyl)benzoate, and ethyl acetoacetate. Key distinctions in substituent placement, electronic effects, and applications are summarized below.

Substituent Position and Electronic Effects

- This compound vs. Methyl 4-(2-iodoethyl)benzoate: The iodine substituent in the former is directly attached to the aromatic ring, favoring electrophilic substitution, whereas the latter’s iodoethyl chain enables nucleophilic displacement (e.g., in alkylation reactions). The ethyl ester group in the former also confers higher solubility in nonpolar solvents compared to the methyl ester .

- This compound vs. (S)-Methyl 4-(1-aminoethyl)benzoate: The iodine atom in the former enhances oxidative stability and heavy-atom effects (useful in crystallography), while the chiral amino group in the latter facilitates interactions with biological targets, as seen in pharmacological studies .

- This compound vs. Ethyl Acetoacetate: The β-ketoester in ethyl acetoacetate exhibits keto-enol tautomerism, enabling diverse condensation reactions (e.g., Knorr pyrrole synthesis). In contrast, the aromatic iodine in this compound is pivotal in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Ethyl 4-iodo-2-methylbenzoate is an organic compound with significant relevance in both chemical synthesis and biological research. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉IO₂. It is characterized by an iodine atom at the para position of the aromatic ring and an ethyl ester group. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound acts as a substrate for various enzymes, particularly cytochrome P450 monooxygenases, which are involved in the metabolism of aromatic compounds. This interaction can lead to hydroxylation reactions that enhance the compound's polarity, facilitating excretion from the body.

- Cell Signaling Modulation : this compound can influence cellular signaling pathways by modulating kinase and phosphatase activities. This modulation can result in altered gene expression, impacting cellular metabolism and function.

- Receptor Binding : The compound may bind to specific receptors or enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to changes in cellular responses.

Cytotoxicity and Toxicity Assessments

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity depending on dosage and exposure duration. In laboratory studies, it has been shown to induce oxidative stress at higher concentrations, leading to cellular damage:

- Dose-Dependent Effects : At low doses, the compound may have minimal effects; however, higher doses can result in significant toxicity, including liver and kidney damage. Studies indicate a threshold dose above which adverse effects become pronounced .

- In Vitro Studies : In vitro assays have shown that exposure to this compound can lead to reduced viability in cultured human cells, indicating its potential cytotoxic effects. For instance, concentrations as low as 11 mM have demonstrated substantial reductions in cell viability .

Case Studies

- Study on Aedes aegypti : A study evaluated the toxicity of various benzoate compounds, including this compound, against adult female Aedes aegypti mosquitoes. The results indicated that this compound had a calculated LD50 value that places it among moderately toxic substances for this species .

- Cytotoxicity in Human Cells : Another study focused on the cytotoxic effects of methyl benzoate analogs (including derivatives like this compound) on human kidney cells. It was observed that these compounds could significantly impact cell proliferation and viability, emphasizing their potential risks in agricultural applications .

Metabolic Pathways

This compound participates in both phase I and phase II metabolic reactions:

- Phase I Reactions : Involves hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

- Phase II Reactions : These metabolites may undergo conjugation processes such as glucuronidation or sulfation, enhancing their water solubility for easier excretion from the body.

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biochemical Assays : The compound is employed as a probe in enzyme interaction studies, helping to elucidate biochemical pathways.

Comparative Analysis

A comparative analysis highlights how this compound differs from related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 4-iodobenzoate | High | Contains a methyl ester group instead of an ethyl group. |

| Ethyl 4-bromo-2-methylbenzoate | Moderate | Substituted with bromine instead of iodine. |

| Ethyl 4-iodobenzoate | Moderate | Lacks the methyl group at the ortho position. |

This table illustrates that while structurally related, each compound possesses distinct functional groups influencing their chemical behavior and potential applications.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing Ethyl 4-iodo-2-methylbenzoate?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methyl and iodo groups). For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals.

-

Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretching (~1700–1750 cm) and C-I vibrations (~500–600 cm).

-

X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and crystal packing. Validate structures using tools like PLATON (Twinned data? Use SHELXL’s TWIN/BASF commands) .

-

Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M+Na]) and fragments (e.g., loss of ethyl group).

Table 1 : Key Spectral Signatures

Functional Group NMR (, ppm) IR (cm) Ester (COO) 165–170 (ester C=O) 1700–1750 Aromatic C-I 110–135 (aromatic C) 500–600

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Iodination : Use N-iodosuccinimide (NIS) in acetic acid for regioselective iodination. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Esterification : Catalyze with HSO (conc.) or DMAP in refluxing ethanol. Purify via column chromatography (silica gel, gradient elution) .

- Yield Optimization : Pre-dry solvents (molecular sieves), use inert atmosphere (N/Ar) to prevent oxidation of iodine.

Advanced Research Questions

Q. How to address contradictions in crystallographic data for this compound?

- Methodological Answer :

-

Twinning Analysis : If data suggests twinning (e.g., high R), use SHELXL’s TWIN/BASF commands. Validate with WinGX’s ROTAX for axis determination .

-

Displacement Parameters : Anisotropic refinement for iodine (high electron density) may require constraints. Compare ADPs (anisotropic displacement parameters) with PLATON’s ADDSYM to detect missed symmetry .

-

Data Collection : Use low-temperature (100 K) data to minimize thermal motion artifacts.

Table 2 : Common Crystallographic Issues and Solutions

Issue Diagnostic Tool Resolution Strategy Twinning R > 0.2 SHELXL TWIN/BASF Disordered Iodine ADPs > 0.1 Å Constraints in SHELXL

Q. What computational approaches predict the reactivity of the iodo group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311G(d,p) basis set for geometry optimization.

- Mechanistic Studies : Simulate cross-coupling reactions (e.g., Suzuki-Miyaura) using iodine as a leaving group. Compare activation energies (ΔG) with halogen analogs .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to model solvent interactions (e.g., DMF, THF).

Q. How to design experiments assessing biological activity while minimizing toxicity risks?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., kinases, antimicrobial enzymes). Validate with MD simulations (GROMACS) .

- Cytotoxicity Assays : Pre-screen with HEK293 cells (MTT assay). If IC < 10 µM, modify substituents (e.g., replace iodine with less toxic groups).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.